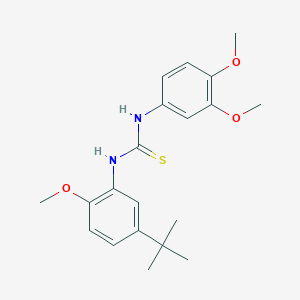
1-(5-Tert-butyl-2-methoxyphenyl)-3-(3,4-dimethoxyphenyl)thiourea
Overview
Description
1-(5-Tert-butyl-2-methoxyphenyl)-3-(3,4-dimethoxyphenyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Tert-butyl-2-methoxyphenyl)-3-(3,4-dimethoxyphenyl)thiourea typically involves the reaction of 5-tert-butyl-2-methoxyaniline with 3,4-dimethoxyphenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(5-Tert-butyl-2-methoxyphenyl)-3-(3,4-dimethoxyphenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfinyl or sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
Chemistry: As a ligand in coordination chemistry or as a building block for more complex molecules.
Biology: Potential use as an enzyme inhibitor or in the study of protein-ligand interactions.
Medicine: Possible applications in drug development, particularly in designing compounds with anticancer or antimicrobial properties.
Industry: Use in the synthesis of specialty chemicals or as an additive in materials science.
Mechanism of Action
The mechanism of action of 1-(5-Tert-butyl-2-methoxyphenyl)-3-(3,4-dimethoxyphenyl)thiourea would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The thiourea group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-3-(3,4-dimethoxyphenyl)thiourea
- 1-(4-Methoxyphenyl)-3-(3,4-dimethoxyphenyl)thiourea
- 1-(5-Tert-butyl-2-methoxyphenyl)-3-phenylthiourea
Uniqueness
1-(5-Tert-butyl-2-methoxyphenyl)-3-(3,4-dimethoxyphenyl)thiourea is unique due to the presence of both tert-butyl and methoxy groups on the aromatic rings. These substituents can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from other thiourea derivatives.
Properties
IUPAC Name |
1-(5-tert-butyl-2-methoxyphenyl)-3-(3,4-dimethoxyphenyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-20(2,3)13-7-9-16(23-4)15(11-13)22-19(26)21-14-8-10-17(24-5)18(12-14)25-6/h7-12H,1-6H3,(H2,21,22,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXOPKZWJBDQQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)NC(=S)NC2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 1-[(5-bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]piperidine-4-carboxylate](/img/structure/B4791254.png)
![N-(BUTAN-2-YL)-1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B4791258.png)
![ethyl 5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4791262.png)
![N,N-DIMETHYL-4-[3-OXO-3-(4-PHENYLPIPERAZIN-1-YL)PROPYL]BENZENE-1-SULFONAMIDE](/img/structure/B4791267.png)
![N-(4-TERT-BUTYLCYCLOHEXYL)-2-{4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE](/img/structure/B4791275.png)
![2-({[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine](/img/structure/B4791283.png)
![1-butyl-4-[(3-methylpiperidin-1-yl)carbonyl]pyrrolidin-2-one](/img/structure/B4791290.png)
![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-furamide](/img/structure/B4791307.png)
![(5E)-5-{3-[(2,6-dichlorobenzyl)oxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4791312.png)
![N-(2,3-dichlorophenyl)-N'-[3,5-dimethyl-1-(pentafluorobenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B4791318.png)
![(4-methoxy-3-methylphenyl){4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methanone](/img/structure/B4791326.png)
![2-({[3-(trifluoromethyl)phenyl]amino}methylene)cyclohexanone](/img/structure/B4791344.png)
![1-METHYL-N-[2-(4-NITROANILINO)ETHYL]-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4791349.png)
![2-[4-(2-chloro-6-fluorobenzyl)-1-isobutyl-2-piperazinyl]ethanol](/img/structure/B4791351.png)
